molecular formula C8H5Cl3O B3155945 2-Chloro-1-(2,6-dichlorophenyl)ethanone CAS No. 81547-71-9

2-Chloro-1-(2,6-dichlorophenyl)ethanone

Cat. No.: B3155945
CAS No.: 81547-71-9
M. Wt: 223.5 g/mol
InChI Key: BDSOXPYZEQTVTC-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,6-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H5Cl3O. . This compound is characterized by the presence of a chloro group attached to the ethanone moiety and two additional chloro groups on the phenyl ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(2,6-dichlorophenyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 2,6-dichlorobenzaldehyde followed by oxidation. Another method includes the Friedel-Crafts acylation of 2,6-dichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination and acylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,6-dichlorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Substitution Reagents: Amines, thiols, and other nucleophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,6-dichlorophenyl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(2,6-dichlorophenyl)ethanone is unique due to its specific chloro group positioning, which influences its reactivity and interaction with other molecules. This positioning can affect its chemical and biological properties, making it distinct from other isomers .

Properties

IUPAC Name

2-chloro-1-(2,6-dichlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSOXPYZEQTVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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